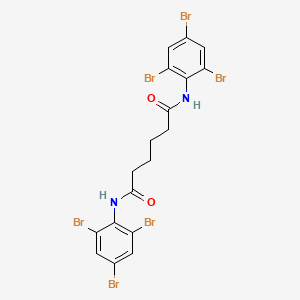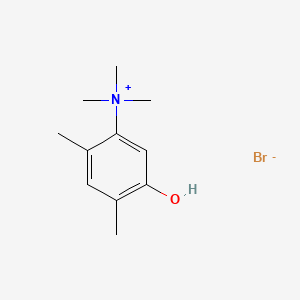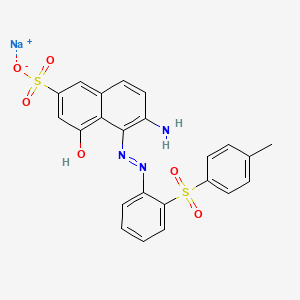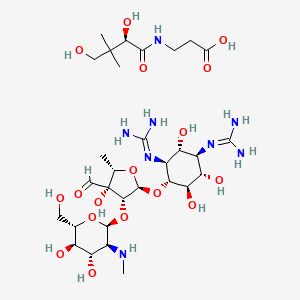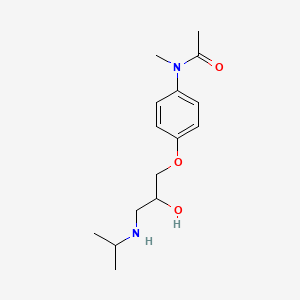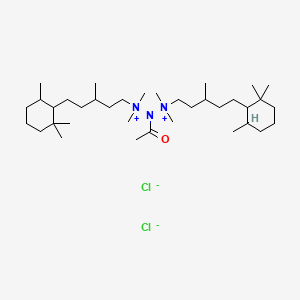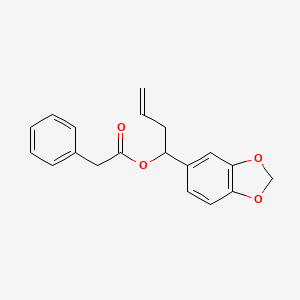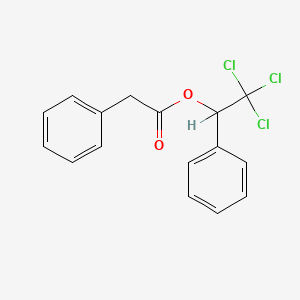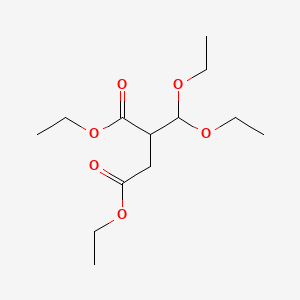
Diethyl formylsuccinate diethyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl formylsuccinate diethyl acetal is an organic compound with the empirical formula C9H14O5 It is a derivative of succinic acid, where the formyl group is attached to the second carbon, and both carboxyl groups are esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl formylsuccinate diethyl acetal can be synthesized through the acetalization of diethyl formylsuccinate. The process involves the reaction of diethyl formylsuccinate with ethanol in the presence of an acid catalyst. Common acid catalysts include dry hydrogen chloride, sulfuric acid, and p-toluenesulfonic acid. The reaction typically proceeds at room temperature or slightly elevated temperatures, and the removal of water is crucial to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, ensures high yields and purity. The process may also involve the use of less corrosive catalysts and optimized reaction conditions to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl formylsuccinate diethyl acetal primarily undergoes nucleophilic addition reactions due to the presence of the acetal group. It can also participate in hydrolysis reactions under acidic conditions to revert to the original aldehyde and alcohol components .
Common Reagents and Conditions:
Nucleophilic Addition: Involves alcohols and acid catalysts.
Hydrolysis: Requires aqueous acid, such as hydrochloric acid or sulfuric acid.
Major Products:
Nucleophilic Addition: Formation of acetals or ketals.
Hydrolysis: Reverts to diethyl formylsuccinate and ethanol.
Applications De Recherche Scientifique
Diethyl formylsuccinate diethyl acetal has several applications in scientific research:
Organic Synthesis: Used as a protecting group for aldehydes and ketones during multi-step synthesis.
Biological Studies: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Industrial Applications: Utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of diethyl formylsuccinate diethyl acetal involves the formation and cleavage of the acetal group. The process begins with the protonation of the carbonyl group, followed by nucleophilic attack by ethanol, leading to the formation of a hemiacetal. Subsequent protonation and nucleophilic attack result in the formation of the acetal. The reverse reaction, hydrolysis, involves protonation of the acetal oxygen, followed by cleavage to yield the original aldehyde and alcohol .
Comparaison Avec Des Composés Similaires
Diethyl succinate: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
Diethyl malonate: Contains two ester groups but no formyl group, leading to different reactivity patterns.
Diethyl acetal: Similar in structure but derived from different aldehydes or ketones
Uniqueness: Diethyl formylsuccinate diethyl acetal is unique due to the presence of both formyl and acetal groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. Its ability to act as a protecting group and its reactivity in nucleophilic addition reactions make it a valuable compound in organic synthesis .
Propriétés
Numéro CAS |
70145-29-8 |
|---|---|
Formule moléculaire |
C13H24O6 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
diethyl 2-(diethoxymethyl)butanedioate |
InChI |
InChI=1S/C13H24O6/c1-5-16-11(14)9-10(12(15)17-6-2)13(18-7-3)19-8-4/h10,13H,5-9H2,1-4H3 |
Clé InChI |
XKFYOTHOBBFZSE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(CC(=O)OCC)C(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


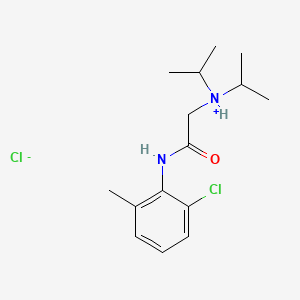
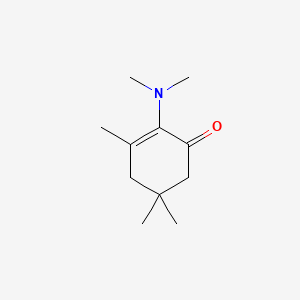
![5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13768897.png)
